molecular formula C22H31I B13697202 1-(4-Iodo-3,5-diisopropylphenyl)adamantane

1-(4-Iodo-3,5-diisopropylphenyl)adamantane

Cat. No.: B13697202
M. Wt: 422.4 g/mol
InChI Key: YZCPJLVSIXHFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodo-3,5-diisopropylphenyl)adamantane is a chemical compound with the molecular formula C22H31I It is known for its unique structure, which combines an adamantane core with an iodinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-3,5-diisopropylphenyl)adamantane typically involves the iodination of a precursor adamantane derivative. One common method includes the reaction of 1-adamantyl bromide with 4-iodo-3,5-diisopropylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-3,5-diisopropylphenyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to substitute the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically results in the removal of the iodine atom, yielding the corresponding hydrocarbon.

Scientific Research Applications

1-(4-Iodo-3,5-diisopropylphenyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3,5-diisopropylphenyl)adamantane involves its interaction with molecular targets through its iodinated phenyl group. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the adamantane core provides structural rigidity, enhancing the compound’s stability and interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Iodoadamantane: Similar in structure but lacks the diisopropylphenyl group.

    4-Iodo-3,5-diisopropylphenyl derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

1-(4-Iodo-3,5-diisopropylphenyl)adamantane is unique due to its combination of an adamantane core and an iodinated phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H31I

Molecular Weight

422.4 g/mol

IUPAC Name

1-[4-iodo-3,5-di(propan-2-yl)phenyl]adamantane

InChI

InChI=1S/C22H31I/c1-13(2)19-8-18(9-20(14(3)4)21(19)23)22-10-15-5-16(11-22)7-17(6-15)12-22/h8-9,13-17H,5-7,10-12H2,1-4H3

InChI Key

YZCPJLVSIXHFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1I)C(C)C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.